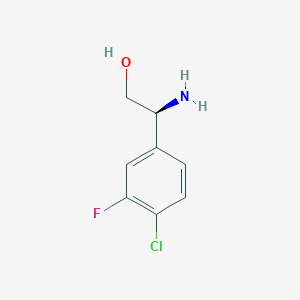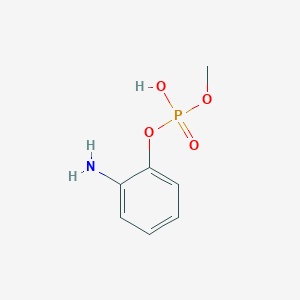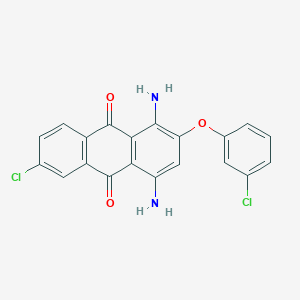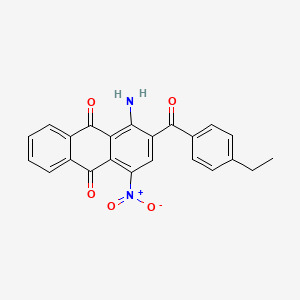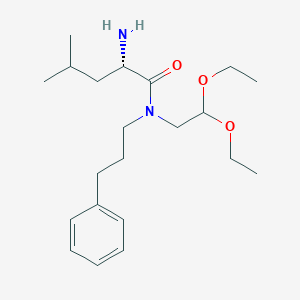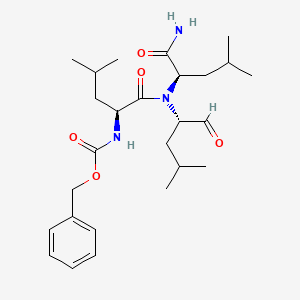
Benzyl ((S)-1-(((R)-1-amino-4-methyl-1-oxopentan-2-yl)((S)-4-methyl-1-oxopentan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl ((S)-1-((®-1-amino-4-methyl-1-oxopentan-2-yl)((S)-4-methyl-1-oxopentan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)carbamate is a complex organic compound with a unique structure that includes multiple chiral centers
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ((S)-1-((®-1-amino-4-methyl-1-oxopentan-2-yl)((S)-4-methyl-1-oxopentan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)carbamate typically involves multi-step organic synthesis. One common approach is the use of amino acids as starting materials, which are then subjected to a series of protection, coupling, and deprotection steps to achieve the desired product. The reaction conditions often include the use of protecting groups such as tert-butyl carbamate and benzyl groups to protect the amino and hydroxyl functionalities during the synthesis .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl ((S)-1-((®-1-amino-4-methyl-1-oxopentan-2-yl)((S)-4-methyl-1-oxopentan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents such as borane and chiral oxazaborolidine catalysts.
Substitution: Substitution reactions, particularly involving the benzyl group, can be achieved using hydrogenolysis.
Common Reagents and Conditions
Common reagents used in these reactions include triflic acid, borane, and hydrogen gas. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
Benzyl ((S)-1-((®-1-amino-4-methyl-1-oxopentan-2-yl)((S)-4-methyl-1-oxopentan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)carbamate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Benzyl ((S)-1-((®-1-amino-4-methyl-1-oxopentan-2-yl)((S)-4-methyl-1-oxopentan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)carbamate involves its interaction with molecular targets such as enzymes. For example, as a carbonic anhydrase inhibitor, it directly coordinates with the catalytic zinc ion, mimicking the binding of bicarbonate . This interaction disrupts the enzyme’s activity, leading to its inhibitory effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl carbamate: Shares the benzyl group and carbamate functionality but lacks the complex chiral structure.
tert-Butyl carbamate: Another carbamate compound used as a protecting group in organic synthesis.
α,β-Unsaturated carbonyl compounds: These compounds have similar reactivity patterns and are used in various synthetic applications.
Uniqueness
The uniqueness of Benzyl ((S)-1-((®-1-amino-4-methyl-1-oxopentan-2-yl)((S)-4-methyl-1-oxopentan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)carbamate lies in its multiple chiral centers and its ability to interact with specific molecular targets, making it a valuable compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C26H41N3O5 |
|---|---|
Peso molecular |
475.6 g/mol |
Nombre IUPAC |
benzyl N-[(2S)-1-[[(2R)-1-amino-4-methyl-1-oxopentan-2-yl]-[(2S)-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C26H41N3O5/c1-17(2)12-21(15-30)29(23(24(27)31)14-19(5)6)25(32)22(13-18(3)4)28-26(33)34-16-20-10-8-7-9-11-20/h7-11,15,17-19,21-23H,12-14,16H2,1-6H3,(H2,27,31)(H,28,33)/t21-,22-,23+/m0/s1 |
Clave InChI |
MQUQNJIRJAJICL-RJGXRXQPSA-N |
SMILES isomérico |
CC(C)C[C@@H](C=O)N([C@H](CC(C)C)C(=O)N)C(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1 |
SMILES canónico |
CC(C)CC(C=O)N(C(CC(C)C)C(=O)N)C(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


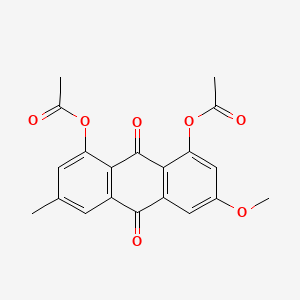
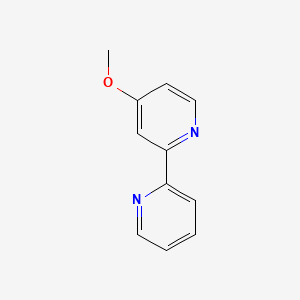


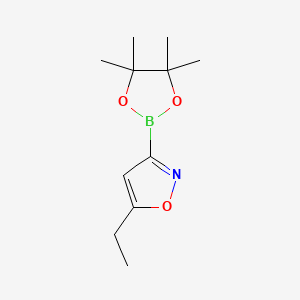
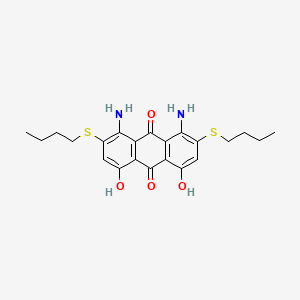
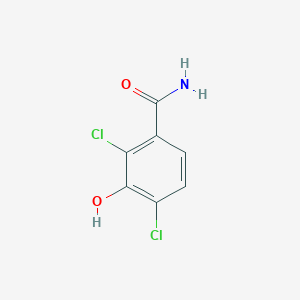
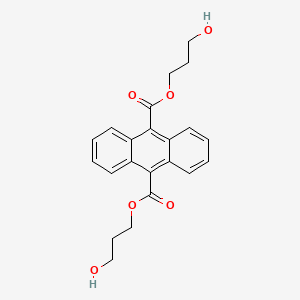
![Ethanol, 2-[[4-chloro-6-(4-morpholinyl)-1,3,5-triazin-2-yl]amino]-](/img/structure/B13143127.png)
